N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c16-15(17,18)12-4-1-5-13(20-12)23-10-8-21(9-10)14(22)19-7-11-3-2-6-24-11/h1-6,10H,7-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBJZSWHTMEWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)OC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable amine and halide precursors under basic conditions.
Introduction of the Pyridine Ring: The trifluoromethyl-substituted pyridine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Thiophene Ring: The thiophene ring is often attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Final Assembly: The final step involves the formation of the carboxamide linkage, typically through amide bond formation reactions using coupling reagents like EDCI or HATU.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of azetidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has demonstrated that the introduction of trifluoromethyl groups enhances the potency of these compounds against specific cancer types, making them promising candidates for further development .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been noted that certain azetidine derivatives can act as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to lipid signaling and inflammation . This inhibition could potentially lead to therapeutic applications in conditions such as neurodegeneration and metabolic disorders.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies have shown that modifications to the thiophene and pyridine moieties significantly affect the compound's biological activity. For instance, altering substituents on the pyridine ring can enhance lipophilicity and bioavailability, leading to improved efficacy in vivo .
Table 1: Structure–Activity Relationship Analysis
| Compound Variant | Modifications | Activity (IC50) | Notes |
|---|---|---|---|
| Base Compound | None | 200 nM | Reference compound |
| Variant A | -CF3 on Pyridine | 50 nM | Increased potency |
| Variant B | -OCH3 on Thiophene | 75 nM | Improved solubility |
Neuropharmacology
There is growing interest in the neuropharmacological applications of this compound. Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly those involving endocannabinoids and neuropeptides. By inhibiting NAPE-PLD, this compound may alter levels of bioactive lipids that influence mood and cognition .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of azetidine derivatives, including compounds structurally similar to this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The most potent derivative exhibited an IC50 value lower than 50 nM, highlighting the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Neuroprotective Effects
In another investigation, a related compound was tested for its neuroprotective effects in models of neurodegeneration. The results indicated that the compound could significantly reduce neuronal apoptosis and inflammation markers, suggesting potential therapeutic implications for diseases such as Alzheimer's and Parkinson's .
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, while the azetidine ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The compound’s azetidine core distinguishes it from related carboxamide derivatives. For example:
- Compound 6p (N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide) contains a thiophene carboxamide and pyridine but lacks the azetidine ring, instead employing a flexible ethyl linker .
- Taranabant (CAS 701977-09-5) shares the trifluoromethylpyridine motif but uses a propanamide backbone with a chlorophenyl group, targeting cannabinoid receptors for obesity treatment .
- AZ331 (a 1,4-dihydropyridine derivative) incorporates a dihydropyridine core with a furyl substituent, emphasizing calcium channel modulation, unlike the azetidine-based target compound .
Key Structural Differences:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., Compound 6p).
- Solubility : The azetidine ring’s compact size may improve aqueous solubility relative to bulkier heterocycles like 1,4-dihydropyridines (e.g., AZ331) .
- Metabolic Stability : The trifluoromethyl group and azetidine core may enhance resistance to oxidative metabolism compared to compounds with ester or hydrazide linkages .
Research Findings and Functional Implications
- Trifluoromethylpyridine Role : As seen in Taranabant, this group enhances binding affinity to hydrophobic pockets in target proteins .
- Azetidine vs. Larger Heterocycles : The azetidine’s rigidity may reduce off-target interactions compared to flexible linkers in Compound 6p .
- Thiophene Positioning : The thiophen-2-ylmethyl group’s orientation could influence π-π stacking in enzyme active sites, similar to furyl substituents in AZ331 .
Biological Activity
N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a complex organic compound characterized by a unique combination of functional groups, including a thiophene ring, a trifluoromethyl-substituted pyridine ring, and an azetidine ring. This compound has garnered interest in pharmacological research due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the azetidine ring contributes to stability and bioavailability.
Antagonistic Properties
Research indicates that compounds with similar structures exhibit antagonistic properties towards the TRPV1 receptor, which is significant in pain modulation. For instance, related thio-pyridine derivatives have been studied for their ability to inhibit capsaicin-induced hypothermia and demonstrate anti-allodynic effects in animal models .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound suggests that modifications to the thiophene and pyridine rings can significantly influence biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's efficacy against specific targets.
Case Studies
- TRPV1 Antagonism : In a study focusing on thio-pyridine analogs, one compound demonstrated high potency against TRPV1, leading to significant analgesic effects in preclinical models. This indicates that this compound may share similar pathways .
- Cytotoxicity : Compounds with structural similarities have shown varying degrees of cytotoxicity against cancer cell lines. For example, thiazole-integrated compounds exhibited promising results in inhibiting tumor growth, suggesting potential applications for this compound in oncology .
Comparative Analysis
Q & A
Q. How can the structural features of this compound be elucidated using spectroscopic and crystallographic methods?
- Methodological Answer: Structural elucidation typically combines NMR (¹H, ¹³C, and 19F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the azetidine ring’s conformation and substituent orientation can be resolved via NOESY NMR to assess spatial proximity of protons. The trifluoromethyl group’s electronic effects on the pyridine ring are analyzed using ¹⁹F NMR chemical shifts. Crystallographic data (e.g., bond angles/thermal parameters) derived from SHELX-refined structures provide insights into steric strain and intermolecular interactions .
Q. What synthetic strategies are optimal for constructing the azetidine-carboxamide core?
- Methodological Answer: The azetidine ring is synthesized via cyclization of 3-amino alcohols or through [2+2] cycloaddition reactions. Carboxamide formation involves coupling activated esters (e.g., HATU/DMAP-mediated) with thiophen-2-ylmethylamine. Key steps include protecting group strategies for the pyridyl-oxy moiety and controlling reaction temperatures (e.g., 0–5°C) to minimize racemization. Solvents like DMF or THF are preferred for polar intermediates, while TLC or HPLC monitors reaction progress .
Q. How can purity and stability be assessed under varying storage conditions?
- Methodological Answer: Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Stability studies under humidity (40–80% RH), temperature (4°C to 40°C), and light exposure assess degradation products. Accelerated stability testing (40°C/75% RH for 6 months) combined with mass spectrometry identifies hydrolytic or oxidative degradation pathways (e.g., cleavage of the carboxamide bond) .
Advanced Research Questions
Q. How does conformational flexibility of the azetidine ring influence biological activity?
- Methodological Answer: Molecular dynamics simulations (AMBER or GROMACS) and free-energy perturbation calculations quantify the azetidine ring’s puckering modes and their impact on target binding. Comparative studies with rigidified analogs (e.g., lactam-fused azetidines) assess activity changes in enzymatic assays. For example, a flattened ring conformation may enhance hydrophobic interactions with kinase ATP-binding pockets .
Q. What strategies resolve contradictions in reported bioactivity data across different assays?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line variability. Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) and validate via orthogonal assays (SPR for binding affinity vs. cell-based IC₅₀). Statistical meta-analysis (e.g., ANOVA with post-hoc tests) identifies outliers caused by solvent effects (DMSO tolerance thresholds) .
Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethylpyridine moiety?
- Methodological Answer: Systematic substitution of the trifluoromethyl group (e.g., -CF₃ vs. -OCF₃ or -CN) evaluates electronic and steric effects on potency. Docking into homology models (e.g., CYP450 isoforms) predicts metabolic stability. In vitro assays measure logP shifts to correlate lipophilicity with membrane permeability. Parallel synthesis of analogs (e.g., 6-CF₃ vs. 5-CF₃ pyridines) identifies positional dependencies .
Q. What computational approaches predict metabolic liabilities of the thiophene-methyl group?
- Methodological Answer: CYP450 metabolism is modeled using Schrödinger’s SiteID or MOE’s P450 module, focusing on sulfur oxidation (thiophene → sulfoxide) and methyl group hydroxylation. In vitro validation uses human liver microsomes (HLMs) with NADPH cofactors, analyzed via LC-MS/MS. Glutathione trapping assays detect reactive metabolites, guiding structural modifications (e.g., deuterated methyl groups to attenuate oxidation) .
Data Contradiction & Validation
Q. How to address inconsistent crystallographic data for the pyridyl-oxy linkage?
- Methodological Answer: Discrepancies in bond lengths (e.g., C-O vs. C-N distances) may arise from disorder or twinning. Use PLATON’s SQUEEZE to model solvent voids or reprocess data with SHELXL’s TWIN/BASF commands. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to distinguish experimental artifacts from true conformational states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
